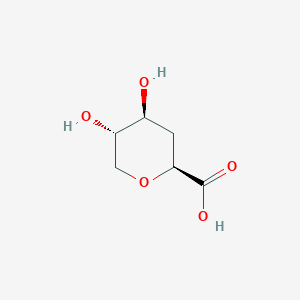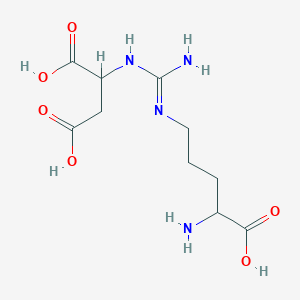
Argininosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Argininosuccinate is synthesized from citrulline and aspartic acid through a reaction catalyzed by the enzyme this compound synthetase. This reaction requires adenosine triphosphate (ATP) as an energy source. The overall reaction can be summarized as follows:
Citrulline+Aspartic Acid+ATP→this compound+AMP+PPi
Industrial Production Methods: In industrial settings, the production of this compound typically involves the fermentation of microorganisms genetically engineered to overexpress this compound synthetase. This method ensures a high yield of the compound under controlled conditions.
Types of Reactions:
Oxidation and Reduction: this compound itself does not undergo significant oxidation or reduction reactions under normal physiological conditions.
Substitution: The primary reaction involving this compound is its conversion to arginine and fumarate, catalyzed by the enzyme this compound lyase.
Common Reagents and Conditions:
Enzymatic Reactions: The conversion of this compound to arginine and fumarate requires the presence of this compound lyase.
Physiological Conditions: These reactions typically occur at physiological pH and temperature, within the cellular environment.
Major Products Formed:
Arginine: An essential amino acid involved in protein synthesis and various metabolic pathways.
Fumarate: An intermediate in the citric acid cycle, crucial for cellular respiration and energy production.
科学的研究の応用
Biology: In biological research, argininosuccinate is used to study metabolic pathways, particularly those involving nitrogen metabolism and the citric acid cycle.
Medicine: this compound is of clinical interest due to its involvement in metabolic disorders such as argininosuccinic aciduria, a condition characterized by a deficiency in this compound lyase. This compound is also explored for its potential therapeutic applications in treating hyperammonemia and other metabolic diseases.
Industry: In the industrial sector, this compound is used in the production of arginine supplements and other amino acid-based products.
作用機序
Argininosuccinate exerts its effects primarily through its role in the urea cycle. The enzyme this compound synthetase catalyzes the formation of this compound from citrulline and aspartic acid. Subsequently, this compound lyase converts this compound into arginine and fumarate. This process is crucial for the detoxification of ammonia in the liver and the production of urea, which is excreted in the urine.
Molecular Targets and Pathways:
Urea Cycle Enzymes: this compound synthetase and this compound lyase are the primary enzymes involved.
Nitrogen Metabolism Pathways: this compound is a key intermediate in the pathways that manage nitrogen balance in the body.
類似化合物との比較
Citrulline: Another intermediate in the urea cycle, converted to argininosuccinate by this compound synthetase.
Arginine: The final product of the this compound lyase reaction, involved in protein synthesis and various metabolic functions.
Fumarate: A product of the this compound lyase reaction, involved in the citric acid cycle.
Uniqueness of this compound: this compound is unique due to its dual role in both the urea cycle and the citric acid cycle. This dual functionality makes it a critical compound for maintaining nitrogen balance and energy production in the body.
特性
CAS番号 |
92008-07-6 |
|---|---|
分子式 |
C10H18N4O6 |
分子量 |
290.27 g/mol |
IUPAC名 |
2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14) |
InChIキー |
KDZOASGQNOPSCU-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,4-Dimethyl-1,3-thiazol-5-YL)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B10760557.png)
![2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid](/img/structure/B10760568.png)
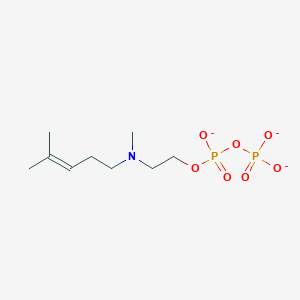
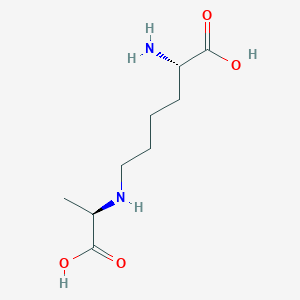
![4-{[1-Methyl-5-(2-methyl-benzoimidazol-1-ylmethyl)-1H-benzoimidazol-2-ylmethyl]-amino}-benzamidine](/img/structure/B10760584.png)
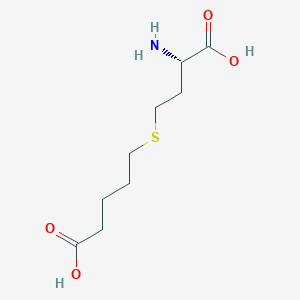
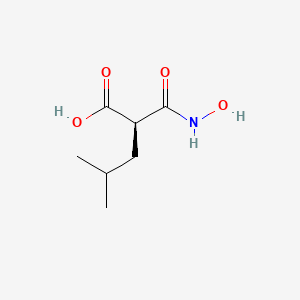
![5-chloro-1-[(1S)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide](/img/structure/B10760609.png)
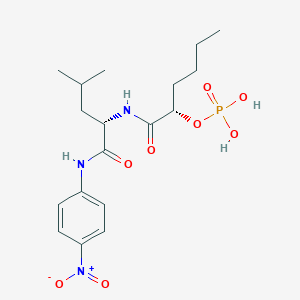
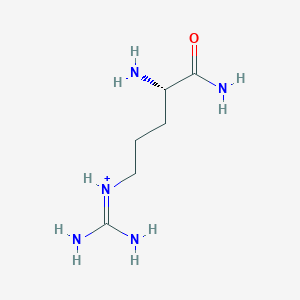
![1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1 H-indole-2-carboxylic acid](/img/structure/B10760620.png)
![[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium](/img/structure/B10760624.png)
![2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine](/img/structure/B10760637.png)
